Cas no 3423-46-9 (Ethyl 2-(4-cyanopyridin-3-YL)acetate)

Ethyl 2-(4-cyanopyridin-3-YL)acetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(4-cyanopyridin-3-yl)acetate
- (4-cyano-pyridin-3-yl)-acetic acid ethyl ester
- QAFKIQCCQUDSGH-UHFFFAOYSA-N
- 4-Cyanopyridine-3-acetic acid ethyl ester
- AKOS027252842
- SB53769
- DB-342687
- 3423-46-9
- ETHYL2-(4-CYANOPYRIDIN-3-YL)ACETATE
- SCHEMBL15467694
- Ethyl 2-(4-cyanopyridin-3-YL)acetate
-
- MDL: MFCD24848431
- インチ: 1S/C10H10N2O2/c1-2-14-10(13)5-9-7-12-4-3-8(9)6-11/h3-4,7H,2,5H2,1H3
- InChIKey: QAFKIQCCQUDSGH-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=NC=CC=1C#N)=O
計算された属性
- 精确分子量: 190.074227566g/mol
- 同位素质量: 190.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 244
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 63
Ethyl 2-(4-cyanopyridin-3-YL)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029203773-250mg |
Ethyl 2-(4-cyanopyridin-3-yl)acetate |
3423-46-9 | 95% | 250mg |
$723.98 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733818-250mg |
Ethyl 2-(4-cyanopyridin-3-yl)acetate |
3423-46-9 | 98% | 250mg |
¥4759.00 | 2024-05-18 | |
Chemenu | CM321553-1g |
Ethyl 2-(4-cyanopyridin-3-yl)acetate |
3423-46-9 | 95% | 1g |
$748 | 2022-06-11 | |
Alichem | A029203773-1g |
Ethyl 2-(4-cyanopyridin-3-yl)acetate |
3423-46-9 | 95% | 1g |
$1656.76 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733818-1g |
Ethyl 2-(4-cyanopyridin-3-yl)acetate |
3423-46-9 | 98% | 1g |
¥11896.00 | 2024-05-18 | |
Crysdot LLC | CD11140110-1g |
Ethyl 2-(4-cyanopyridin-3-yl)acetate |
3423-46-9 | 95+% | 1g |
$792 | 2024-07-17 | |
Chemenu | CM321553-1g |
Ethyl 2-(4-cyanopyridin-3-yl)acetate |
3423-46-9 | 95% | 1g |
$748 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733818-100mg |
Ethyl 2-(4-cyanopyridin-3-yl)acetate |
3423-46-9 | 98% | 100mg |
¥2846.00 | 2024-05-18 |
Ethyl 2-(4-cyanopyridin-3-YL)acetate 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
Ethyl 2-(4-cyanopyridin-3-YL)acetateに関する追加情報
Ethyl 2-(4-cyanopyridin-3-YL)acetate (CAS No. 3423-46-9): A Comprehensive Overview in Modern Chemical Biology
Ethyl 2-(4-cyanopyridin-3-YL)acetate, identified by its chemical abstracts service number CAS No. 3423-46-9, is a compound of significant interest in the realm of chemical biology and pharmaceutical research. This compound, featuring a unique structural motif, has garnered attention due to its potential applications in drug discovery and molecular synthesis. The presence of both a cyano group and a pyridine ring in its structure imparts distinct reactivity and binding properties, making it a valuable intermediate in the development of novel bioactive molecules.
The molecular structure of Ethyl 2-(4-cyanopyridin-3-YL)acetate consists of an acetic acid ester moiety linked to a pyridine ring substituted at the 4-position with a cyano group. This arrangement not only contributes to its chemical diversity but also enhances its utility in various synthetic pathways. The compound's ability to participate in nucleophilic addition reactions, coupled with its stability under standard conditions, makes it an attractive candidate for further exploration in synthetic organic chemistry.
Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in the design of therapeutic agents. Pyridine derivatives, in particular, have been extensively studied for their role in modulating biological pathways. Ethyl 2-(4-cyanopyridin-3-YL)acetate, with its pyridine core, aligns well with this trend and has been investigated for its potential as a scaffold in drug development. Its cyano group further extends its utility, enabling functionalization through various chemical transformations.
In the context of modern drug discovery, Ethyl 2-(4-cyanopyridin-3-YL)acetate has been explored as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop inhibitors targeting specific enzymes and receptors involved in diseases such as cancer and inflammation. The compound's ability to serve as a building block for larger, more intricate structures underscores its importance in the pharmaceutical industry.
One particularly notable application of Ethyl 2-(4-cyanopyridin-3-YL)acetate is in the synthesis of small-molecule inhibitors designed to interact with protein targets. The pyridine ring and cyano group provide opportunities for hydrogen bonding and electrostatic interactions, which are crucial for achieving high-affinity binding. This has led to several studies where Ethyl 2-(4-cyanopyridin-3-YL)acetate-derived compounds have shown promise in preclinical models.
The compound's reactivity also makes it useful in material science applications. For instance, it has been employed in the development of coordination polymers and metal-organic frameworks (MOFs), where its ability to act as a ligand is particularly valuable. These materials have potential applications in catalysis, gas storage, and separation technologies.
From a synthetic chemistry perspective, Ethyl 2-(4-cyanopyridin-3-YL)acetate serves as a versatile intermediate. Its conversion into other functionalized pyridine derivatives can be achieved through various methods, including nucleophilic substitution, reduction, and coupling reactions. This flexibility allows chemists to tailor the compound's properties for specific applications, making it an indispensable tool in laboratory settings.
The safety profile of Ethyl 2-(4-cyanopyridin-3-YL)acetate is another critical aspect that has been thoroughly evaluated. As with any chemical compound used in research and industry, proper handling procedures must be followed to ensure worker safety and environmental protection. Studies have demonstrated that when used under controlled conditions, the compound exhibits moderate reactivity but does not pose significant hazards under standard laboratory practices.
Future directions for research on Ethyl 2-(4-cyanopyridin-3-YL)acetate include exploring its potential applications in green chemistry initiatives. Efforts are underway to develop synthetic routes that minimize waste and reduce energy consumption, aligning with global sustainability goals. Additionally, investigating new derivatives of this compound could uncover novel bioactivities that may lead to breakthroughs in therapeutic interventions.
In conclusion, Ethyl 2-(4-cyanopyridin-3-YL)acetate (CAS No. 3423-46-9) is a multifaceted compound with significant implications across multiple domains of chemical biology and pharmaceutical research. Its unique structural features make it a valuable tool for synthetic chemists and drug developers alike. As research continues to evolve, the potential applications of this compound are likely to expand further, reinforcing its importance as a cornerstone molecule in modern chemical biology.
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